molecular formula C7H9N5 B8580294 2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine

2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine

Cat. No.: B8580294
M. Wt: 163.18 g/mol
InChI Key: NEYPNCQEQPNNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.

Preparation Methods

The synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine typically involves a two-step process starting from the appropriate methyl ketone. The initial step involves the formation of an intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often include the use of specific catalysts and solvents to optimize the yield and purity of the compound . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.

Mechanism of Action

The mechanism of action of 2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt critical pathways in cancer cells, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidine-6,7-diamine

InChI

InChI=1S/C7H9N5/c1-4-2-6-10-3-5(8)7(9)12(6)11-4/h2-3H,8-9H2,1H3

InChI Key

NEYPNCQEQPNNIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 40 mL scintillation vial containing Compound (10-2) (0.72 g, 3.8 mmol) and 10% aqueous HCl (25 mL) was heated at 100° C. for 3 hours. The mixture was allowed to cool, the solvent was removed in vacuo and water (˜40 mL) was added. The resulting solid (starting material) was filtered to recover Compound (10-2). The filtrate was then concentrated and dried to furnish Compound (10-3) as a yellowish solid.
Name
Compound ( 10-2 )
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

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